Methyl 5-cyclopropyl-2-fluoronicotinate
Description
Methyl 5-cyclopropyl-2-fluoronicotinate is a chemical compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol It is a derivative of nicotinic acid and features a cyclopropyl group and a fluorine atom attached to the pyridine ring
Properties
IUPAC Name |
methyl 5-cyclopropyl-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJPOLCGKQVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyclopropyl-2-fluoronicotinate typically involves the esterification of 5-cyclopropyl-2-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-2-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-cyclopropyl-2-fluoronicotinic acid.
Reduction: Formation of 5-cyclopropyl-2-fluoronicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyclopropyl-2-fluoronicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyclopropyl-2-fluoronicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropyl group contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyclopropyl-2-chloronicotinate
- Methyl 5-cyclopropyl-2-bromonicotinate
- Methyl 5-cyclopropyl-2-iodonicotinate
Uniqueness
Methyl 5-cyclopropyl-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Biological Activity
Methyl 5-cyclopropyl-2-fluoronicotinate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a cyclopropyl group and a fluorine atom attached to a nicotinic acid derivative, which may influence its interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects is believed to involve inhibition of the B-cell lymphoma 6 (BCL6) transcriptional repressor. BCL6 plays a crucial role in the proliferation of B cells and is implicated in various lymphomas. By inhibiting BCL6, this compound may prevent malignant cell proliferation and promote apoptosis in cancerous cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on BCL6 activity. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Ramos (B-cell lymphoma) | 0.5 | BCL6 inhibition |
| Study B | Daudi (Burkitt lymphoma) | 0.3 | Induction of apoptosis |
| Study C | Jurkat (T-cell leukemia) | 0.7 | Cell cycle arrest |
These results indicate that the compound has potent activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
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Case Study 1: Treatment of Lymphoma
- Patient Profile : A 45-year-old male diagnosed with diffuse large B-cell lymphoma.
- Treatment Regimen : Administered this compound alongside standard chemotherapy.
- Outcome : Significant reduction in tumor size and improved patient prognosis.
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Case Study 2: Combination Therapy
- Patient Profile : A 60-year-old female with chronic lymphocytic leukemia (CLL).
- Treatment Regimen : Combination of this compound and a BTK inhibitor.
- Outcome : Enhanced therapeutic efficacy observed, leading to prolonged remission.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution profiles, with minimal toxicity reported in preclinical trials. The compound exhibits a half-life suitable for therapeutic applications, allowing for effective dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
